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molecular formula C15H17NO3 B8300180 2,5-Dimethoxy-3'-aminobenzhydrol

2,5-Dimethoxy-3'-aminobenzhydrol

Cat. No. B8300180
M. Wt: 259.30 g/mol
InChI Key: QVDMIHWJFOZBOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03999991

Procedure details

100 g of 2,5-Dimethoxy-3'-nitrobenzophenone was dissolved in 1.3 liters of ethanol. With the addition of a 10% palladium on carbon catalyst, the solution was charged in an autoclave, and hydrogenated for 8 hours at 130° C with an initial hydrogen pressure of 100 kg/cm2. The filtrate obtained on removal of the catalyst was concentrated to obtain white crystals. Filtration and air drying provided 57 g of the subject compound, which had a melting point of 132° to 134° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1.3 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][C:4]=1[C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([N+:13]([O-])=O)[CH:8]=1)=[O:6].[H][H]>C(O)C.[Pd]>[CH3:1][O:2][C:3]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][C:4]=1[CH:5]([OH:6])[C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([NH2:13])[CH:8]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
COC1=C(C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C=C(C=C1)OC
Name
Quantity
1.3 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the solution was charged in an autoclave
CUSTOM
Type
CUSTOM
Details
The filtrate obtained on removal of the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
to obtain white crystals
FILTRATION
Type
FILTRATION
Details
Filtration and air
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(C2=CC(=CC=C2)N)O)C=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 57 g
YIELD: CALCULATEDPERCENTYIELD 63.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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